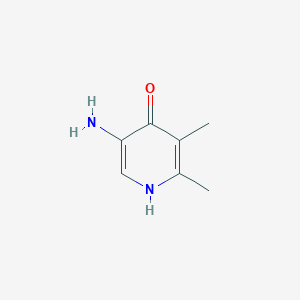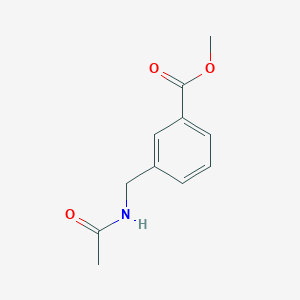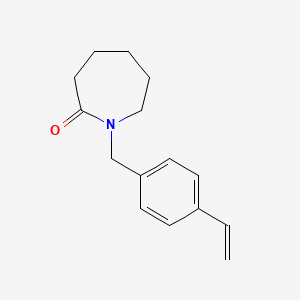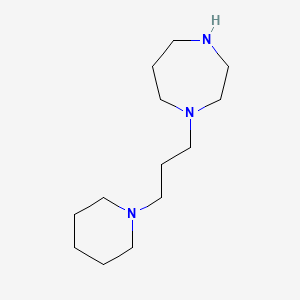
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine (DCBM) is a versatile chemical compound with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 183-185 °C and a purity of 97%. DCBM is used in a variety of synthetic organic chemistry methods, including the synthesis of various heterocyclic compounds such as pyridines, pyrazines, and quinolines. DCBM is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DCBM has been used in the synthesis of a number of other compounds, including peptides and peptidomimetics.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% is not fully understood. However, it is thought to act as a catalyst in the reaction of aldehydes and amines. In the reaction of 2,6-dichlorobenzaldehyde with 2-chloromethylmorpholine, the N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% acts as a catalyst and facilitates the formation of a Schiff base intermediate. This intermediate can then be further reacted to form a variety of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% are not well understood. However, it is known to be a relatively non-toxic compound and is not known to be carcinogenic or mutagenic. In addition, N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% does not have any known effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is not known to be carcinogenic or mutagenic. In addition, it is relatively inexpensive and readily available. However, it can be difficult to handle due to its hygroscopic nature and should be stored in a dry environment.
Direcciones Futuras
There are a number of potential future directions for the use of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be used in the synthesis of peptides and peptidomimetics. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% can be synthesized using a number of different methods. One method involves the reaction of 2,6-dichlorobenzaldehyde with 2-chloromethylmorpholine in aqueous solution. The reaction is carried out at a temperature of about 60°C for about 4 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% is used in a variety of scientific research applications. It is commonly used in the synthesis of heterocyclic compounds, such as pyridines, pyrazines, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine; 97% has been used in the synthesis of peptides and peptidomimetics.
Propiedades
IUPAC Name |
2-(chloromethyl)-4-[(2,6-dichlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-6-9-7-16(4-5-17-9)8-10-11(14)2-1-3-12(10)15/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUIEUUTTIETLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)


![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)









